molecular formula C13H10BrF B8452037 3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 76350-78-2

3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No. B8452037
Key on ui cas rn: 76350-78-2
M. Wt: 265.12 g/mol
InChI Key: GUXRLULKFQOZJU-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

A mixture of 2'-fluoro-3-methyl[1,1'-biphenyl] (1.1 g, 0.006 mole) and N-bromosuccinimide (1.1 g, 0.006 mole) in 11 ml of carbon tetrachloride was irradiated with white light to afford 3-bromomethyl-2'-fluoro[1,1'-biphenyl] (1.3 g). The nmr spectrum was consistent with that expected for the named compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:14][C:10]1[CH:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[F:1])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC(=CC=C1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated with white light

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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